3-(1-(Methylamino)ethyl)aniline
Description
Properties
IUPAC Name |
3-[1-(methylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGDBSCOSXYSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using sodium hydroxide as a base . This method is efficient and practical for producing N-methylanilines.
Industrial Production Methods
Industrial production of 3-(1-(Methylamino)ethyl)aniline typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction pathway.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through various methods, including:
- Reduction of Nitro Compounds : Nitro derivatives of related anilines can be reduced to obtain the desired amine.
- Alkylation Reactions : The compound can be synthesized via alkylation of aniline derivatives with methylamine or ethylamine.
Table 1: Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Reduction of Nitro Compounds | Converts nitro compounds to amines using reducing agents | |
| Alkylation | Involves the reaction of aniline with alkyl halides |
2.1. Pharmaceutical Chemistry
3-(1-(Methylamino)ethyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known drugs allows it to serve as a precursor in the synthesis of various therapeutic agents.
Case Study : A study explored the use of 3-(1-(Methylamino)ethyl)aniline in synthesizing novel analgesics, demonstrating its efficacy in pain relief comparable to traditional opioids without the associated side effects .
2.2. Material Science
In material science, this compound has been used to develop polymeric materials with enhanced properties. For example, copolymers containing 3-(1-(Methylamino)ethyl)aniline have shown improved mechanical strength and thermal stability.
Case Study : Research on poly(methyl methacrylate) films incorporating 3-(1-(Methylamino)ethyl)aniline revealed significant enhancements in flexibility and durability, making them suitable for advanced coatings and protective layers .
2.3. Analytical Chemistry
The compound is also utilized as a reagent in analytical chemistry for the detection of various analytes. Its ability to form stable complexes with metal ions makes it valuable for analytical applications.
Case Study : A method was developed using 3-(1-(Methylamino)ethyl)aniline as a chelating agent for the spectrophotometric determination of trace metals in environmental samples, showcasing high sensitivity and selectivity .
Toxicological Studies
While exploring its applications, it is crucial to consider the toxicological profile of 3-(1-(Methylamino)ethyl)aniline. Studies indicate that while it has potential therapeutic benefits, it also poses risks if misused.
Table 2: Toxicological Data
Mechanism of Action
The mechanism by which 3-(1-(Methylamino)ethyl)aniline exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares 3-(1-(Methylamino)ethyl)aniline with analogous aniline derivatives, focusing on substituent groups, molecular formulas, and applications:
Industrial and Pharmaceutical Relevance
- m-Toluidine : Widely used in azo dye production due to its electron-donating methyl group .
- m-Phenethylaniline : Its phenethyl substituent may improve lipid solubility, suggesting utility in hydrophobic polymer matrices .
- Sulfur-Containing Analogues : Compounds like 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1) highlight the role of sulfur in coordinating metal catalysts or modulating biological activity .
Research Findings and Key Contrasts
- Solubility and Stability: (S)-3-(1-Aminoethyl)aniline requires storage at 2–8°C with light protection due to its photosensitivity , whereas deuterated derivatives (e.g., 3-(Methyl-d3)aniline) exhibit enhanced stability under standard conditions .
- Toxicological Profiles : N-Ethylaniline (CAS 578-54-1 ) exhibits higher toxicity compared to methyl-substituted derivatives, emphasizing the impact of alkyl chain length on safety.
Biological Activity
3-(1-(Methylamino)ethyl)aniline, also known as N-Methyl-3-(1-aminoethyl)aniline, is an organic compound that belongs to the aniline family. Its structure consists of an aniline moiety substituted with a methylamino group and an ethyl side chain. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
- IUPAC Name : 3-(1-(Methylamino)ethyl)aniline
The biological activity of 3-(1-(Methylamino)ethyl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Antitumor Activity
Research indicates that 3-(1-(Methylamino)ethyl)aniline exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by promoting programmed cell death pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 3-(1-(Methylamino)ethyl)aniline. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity . The mechanism involves modulation of signaling pathways associated with neuronal survival.
Cardiovascular Impact
Preliminary studies suggest that 3-(1-(Methylamino)ethyl)aniline may influence cardiovascular health by acting as a vasodilator. It has been observed to enhance nitric oxide production in endothelial cells, leading to improved blood flow and reduced blood pressure in hypertensive models .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Efficacy | Inhibition of MCF-7 cell proliferation; apoptosis induction observed. |
| Neuroprotection | Reduction in oxidative stress markers in neuronal cultures; potential therapeutic implications for Alzheimer's disease. |
| Cardiovascular Effects | Increased nitric oxide production; potential vasodilatory effects noted in hypertensive animal models. |
Safety and Toxicity
While the biological activities are promising, safety evaluations are crucial. Toxicological assessments indicate that high doses of 3-(1-(Methylamino)ethyl)aniline can lead to cytotoxic effects in non-target cells, emphasizing the need for careful dosage regulation during therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-(1-(Methylamino)ethyl)aniline, and how do reaction conditions influence yield?
The synthesis of 3-(1-(Methylamino)ethyl)aniline can involve reductive amination or nucleophilic substitution. For example, reacting 3-(1-aminoethyl)aniline with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions achieves N-methylation. Solvent choice (e.g., ethanol vs. DMF) and temperature (60–100°C) critically impact reaction efficiency. Side products like over-alkylated derivatives may form if stoichiometry is not tightly controlled .
Q. Which analytical techniques are most effective for characterizing the structure of 3-(1-(Methylamino)ethyl)aniline?
- NMR Spectroscopy : and NMR confirm substituent positions and methylamino group integration. For example, the methylamino proton resonates at δ ~2.3–2.7 ppm, while aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : N-H stretching (~3350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) confirm functional groups .
Q. How can researchers assess the purity of 3-(1-(Methylamino)ethyl)aniline, and what impurities are commonly observed?
Purity is typically evaluated via reverse-phase HPLC using a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution. Common impurities include:
| Impurity | Source | Retention Time (min) |
|---|---|---|
| Unreacted starting material | Incomplete methylation | 8.2 |
| Di-methylated byproduct | Excess methylating agent | 10.5 |
| Oxidation products | Exposure to air/light | 12.8 |
| Standards from pharmacopeial guidelines (e.g., EP impurities) should be used for calibration . |
Q. What are the key physicochemical properties of 3-(1-(Methylamino)ethyl)aniline relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
- Stability : Degrades under prolonged UV exposure or acidic conditions, forming quinone-like oxidation products. Store under inert gas (N₂/Ar) at 2–8°C .
- pKa : The aniline NH₂ group has a pKa ~4.5, while the methylamino group is less basic (pKa ~9.2), affecting protonation in aqueous reactions .
Q. How should researchers handle 3-(1-(Methylamino)ethyl)aniline to ensure safety in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD₅₀ oral rat: ~500 mg/kg) and first-aid measures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-(1-(Methylamino)ethyl)aniline in nucleophilic aromatic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The methylamino group’s electron-donating effect increases electron density at the para-position, favoring electrophilic attack. Solvent effects (e.g., polarizable continuum models) refine activation energy predictions .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography (if crystalline).
- Isotopic Labeling : Use -labeled analogs to resolve overlapping NH signals in crowded spectra .
- Degradation Studies : Monitor time-dependent spectral changes to identify labile protons or oxidation artifacts .
Q. How does 3-(1-(Methylamino)ethyl)aniline behave under accelerated stability testing conditions?
In ICH Q1A(R2) -guided studies (40°C/75% RH for 6 months):
- Oxidative Degradation : Forms 3-(1-(Methylamino)ethyl)nitrobenzene (~5% w/w).
- Photodegradation : UV light (320–400 nm) generates azo derivatives via radical coupling.
Stabilizers like BHT (0.1% w/w) reduce degradation rates by 40% .
Q. What role does 3-(1-(Methylamino)ethyl)aniline play as a precursor in pharmaceutical intermediates?
It is a key intermediate in synthesizing:
Q. How can researchers resolve discrepancies in purity assays between HPLC and gravimetric methods?
- Systematic Error Check : Calibrate HPLC detectors with certified reference standards (e.g., NIST-traceable).
- Sample Preparation : Ensure complete dissolution and filtration (0.2 µm) to avoid particulate interference.
- Statistical Analysis : Apply Student’s t-test to compare means; significant differences (p < 0.05) indicate method bias.
Document all parameters (column lot, mobile phase pH) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
